molecular formula C8H17Cl3OSi B14510930 Triethyl(2,2,2-trichloroethoxy)silane CAS No. 62803-43-4

Triethyl(2,2,2-trichloroethoxy)silane

Katalognummer: B14510930
CAS-Nummer: 62803-43-4
Molekulargewicht: 263.7 g/mol
InChI-Schlüssel: DWHVKLAZBVDSGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triethyl(2,2,2-trichloroethoxy)silane is an organosilicon compound with the molecular formula C8H17Cl3OSi. It consists of 17 hydrogen atoms, 8 carbon atoms, 1 oxygen atom, and 3 chlorine atoms . This compound is notable for its unique structure, which includes a silicon atom bonded to a trichloroethoxy group and three ethyl groups. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of Triethyl(2,2,2-trichloroethoxy)silane typically involves the reaction of triethylsilane with 2,2,2-trichloroethanol under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

Triethyl(2,2,2-trichloroethoxy)silane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include boron trifluoride, molecular iodine, and various catalysts such as palladium on carbon (Pd/C) and iridium complexes . The major products formed from these reactions depend on the specific reaction conditions and substrates used.

Wissenschaftliche Forschungsanwendungen

Triethyl(2,2,2-trichloroethoxy)silane has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which Triethyl(2,2,2-trichloroethoxy)silane exerts its effects is primarily through the reactivity of the Si-H bond. This bond can participate in various chemical reactions, such as reductions and hydrosilylations, by donating hydrogen atoms or adding across unsaturated bonds . The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Vergleich Mit ähnlichen Verbindungen

Triethyl(2,2,2-trichloroethoxy)silane can be compared with other similar organosilicon compounds, such as:

The uniqueness of this compound lies in its combination of the trichloroethoxy group and the ethyl groups, which confer specific reactivity and applications not found in other similar compounds.

Eigenschaften

CAS-Nummer

62803-43-4

Molekularformel

C8H17Cl3OSi

Molekulargewicht

263.7 g/mol

IUPAC-Name

triethyl(2,2,2-trichloroethoxy)silane

InChI

InChI=1S/C8H17Cl3OSi/c1-4-13(5-2,6-3)12-7-8(9,10)11/h4-7H2,1-3H3

InChI-Schlüssel

DWHVKLAZBVDSGP-UHFFFAOYSA-N

Kanonische SMILES

CC[Si](CC)(CC)OCC(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.